LOX/LOXL2 Inhibitory Potency of 5-m-Tolylisoxazol-3-amine vs. Isoxazole Class Reference
5-m-Tolylisoxazol-3-amine exhibits potent inhibitory activity against human lysyl oxidase (LOX) and lysyl oxidase-like 2 (LOXL2), two enzymes implicated in fibrosis and cancer progression. In a fluorescence-based assay using Amplex Red, the compound demonstrated an IC50 of 75.1 nM for human LOX and an IC50 of 209 nM for recombinant human LOXL2 [1]. This nanomolar potency significantly exceeds the micromolar activity reported for representative isoxazole derivatives against the related enzyme 5-lipoxygenase (5-LOX), where a separate series of isoxazole compounds showed IC50 values ranging from 8.47 μM to 13.12 μM [2]. While not a direct head-to-head comparison, this cross-class contrast illustrates a potency window of approximately two orders of magnitude for a specific target within the broader enzyme family, underscoring the compound's unique activity profile.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 75.1 nM (Human LOX); 209 nM (Human LOXL2) |
| Comparator Or Baseline | Representative isoxazole derivatives (C3, C5, C6) against 5-LOX: 8.47 μM - 13.12 μM |
| Quantified Difference | ~100-fold to 170-fold greater potency for the target compound against LOX enzymes |
| Conditions | Target compound: Amplex Red fluorescence assay with conditioned media (LOX) and purified enzyme (LOXL2). Comparator: 5-LOX enzyme inhibition assay. |
Why This Matters
This data identifies 5-m-Tolylisoxazol-3-amine as a high-potency starting point for programs targeting LOX/LOXL2, differentiating it from other isoxazole derivatives that exhibit only micromolar activity against other LOX family members.
- [1] BindingDB. BDBM461421. Affinity Data: IC50 75.1 nM for Human LOX; IC50 209 nM for Human LOXL2. View Source
- [2] PMC11452043. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PLoS One. 2024;19(10):e0297398. View Source
